molecular formula C9H4BrLiN4O4 B13475797 lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13475797
M. Wt: 319.0 g/mol
InChI Key: TUJZZWPTGGNUAH-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that features a lithium ion coordinated to a triazole ring substituted with a bromonitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an aromatic precursor followed by nitration to introduce the nitro group. The triazole ring is then formed through cyclization reactions involving hydrazine derivatives and carboxylic acid precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps to ensure safety and efficiency. The cyclization and lithium incorporation steps are also scaled up using batch reactors with precise control over reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like sodium borohydride for nitro reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require catalysts such as palladium or copper salts .

Major Products

Major products from these reactions include substituted triazoles, aminophenyl derivatives, and various other functionalized aromatic compounds .

Scientific Research Applications

Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The bromonitrophenyl group can engage in halogen bonding, while the triazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate biological pathways or catalytic processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-nitrophenyl)ethanone
  • 4-Bromo-3’-nitroacetophenone
  • 2-(4-bromo-3-nitrophenyl)-4,6-bis(4-bromophenyl)-1,3,5-triazine

Uniqueness

Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The combination of the bromonitrophenyl group with the triazole ring also provides a versatile scaffold for further functionalization and application .

Properties

Molecular Formula

C9H4BrLiN4O4

Molecular Weight

319.0 g/mol

IUPAC Name

lithium;3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H5BrN4O4.Li/c10-5-2-1-4(3-6(5)14(17)18)7-11-8(9(15)16)13-12-7;/h1-3H,(H,15,16)(H,11,12,13);/q;+1/p-1

InChI Key

TUJZZWPTGGNUAH-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(C=C1C2=NNC(=N2)C(=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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